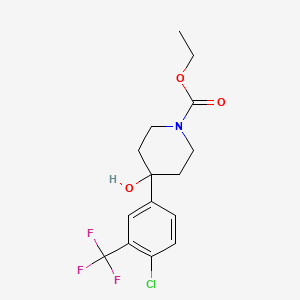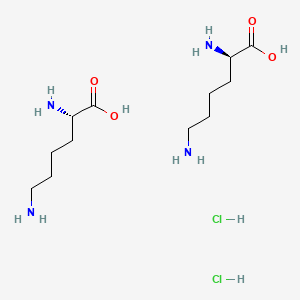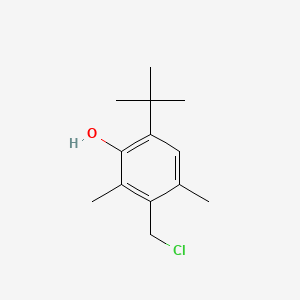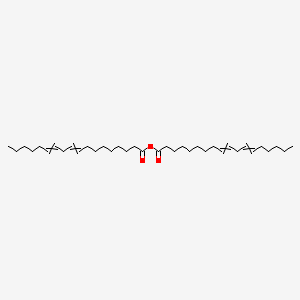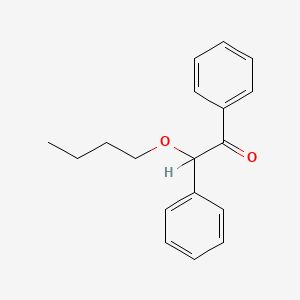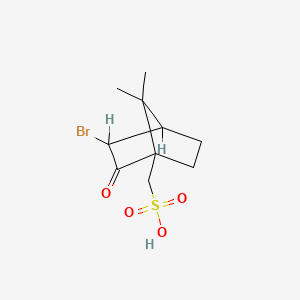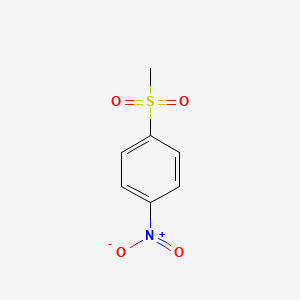
1-(Methylsulfonyl)-4-nitrobenzene
概要
説明
The compound “1-(Methylsulfonyl)-4-nitrobenzene” contains a benzene ring, which is a cyclic compound with alternating double bonds. It has a nitro group (-NO2) and a methylsulfonyl group (-SO2CH3) attached to it .
Synthesis Analysis
While specific synthesis methods for “1-(Methylsulfonyl)-4-nitrobenzene” are not available, similar compounds are often synthesized through sulfonation and nitration reactions . Sulfonation involves the addition of a sulfonyl group to a molecule, and nitration is the substitution of a hydrogen atom by a nitro group.Molecular Structure Analysis
The molecular structure of “1-(Methylsulfonyl)-4-nitrobenzene” would likely be planar due to the planarity of the benzene ring. The presence of the nitro and methylsulfonyl groups could introduce some polarity to the molecule .Chemical Reactions Analysis
The nitro group is electron-withdrawing, which means it can decrease the electron density in the benzene ring and make the compound more reactive towards electrophilic aromatic substitution reactions . The sulfonyl group can also participate in various reactions, such as elimination or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Methylsulfonyl)-4-nitrobenzene” would depend on the characteristics of its functional groups and the benzene ring. For instance, the presence of the nitro and sulfonyl groups could affect the compound’s polarity, solubility, and reactivity .科学的研究の応用
Chemical Reactions and Products
1-(Methylsulfonyl)-4-nitrobenzene is involved in various chemical reactions, leading to the formation of different products. Shaw and Miller (1970) observed that the reaction of 4-methylsulfonyl-nitrobenzene with alkali was less complex and resulted in the formation of 4-nitrophenol as the major product, among others (Shaw & Miller, 1970).
Electrochemical Studies
Electrochemical reduction studies of nitrobenzene and 4-nitrophenol have been conducted to understand their behavior in different conditions. For instance, Silvester et al. (2006) studied the reduction of 4-nitrophenol by cyclic voltammetry in a specific ionic liquid, revealing complex reductive peaks (Silvester et al., 2006).
Reactivity in Ionic Liquids
The reactivity of derivatives like 1-bromo-4-nitrobenzene radical anion in ionic liquids has been studied. Ernst et al. (2013) demonstrated that these anions are reactive in specific ionic liquids, contrasting their behavior in conventional solvents (Ernst et al., 2013).
Applications in Materials Science
1-(Methylsulfonyl)-4-nitrobenzene also finds applications in materials science. Guo et al. (2017) synthesized a unique microporous anionic metal-organic framework using a compound that included a 4-nitrophenyl sulfone unit. This compound exhibited potential as a luminescent probe and for selective adsorption of organic dyes (Guo et al., 2017).
Mechanistic Insights in Chemical Reactions
Understanding the mechanisms of reactions involving nitrobenzene derivatives is a key aspect of scientific research. Austin and Ridd (1993) used deuterium labeling to study the cyclisation of 1-ethyl-2-nitrobenzene, providing insights into the intramolecular hydrogen transfer mechanism (Austin & Ridd, 1993).
Synthesis of Sulfonamides and Sulfones
Mokhtari et al. (2018) developed a paired electrochemical method using nitrobenzene derivatives for the synthesis of new sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols, demonstrating the versatility of these compounds in synthetic chemistry (Mokhtari et al., 2018).
将来の方向性
The future directions for research on “1-(Methylsulfonyl)-4-nitrobenzene” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
特性
IUPAC Name |
1-methylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGBDXIFQIQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293128 | |
| Record name | 1-(Methylsulfonyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-nitrobenzene | |
CAS RN |
2976-30-9 | |
| Record name | Methyl 4-nitrophenyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Methylsulfonyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylsulphonyl)nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

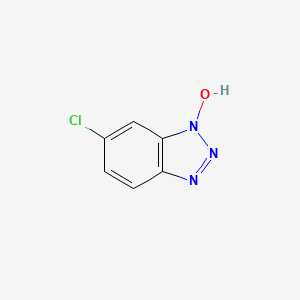
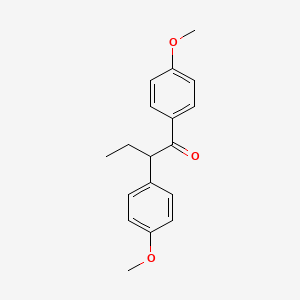

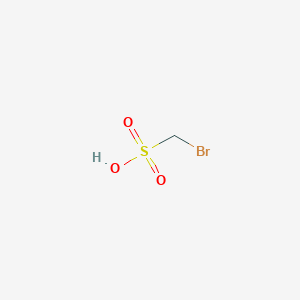
![2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone](/img/structure/B1581701.png)
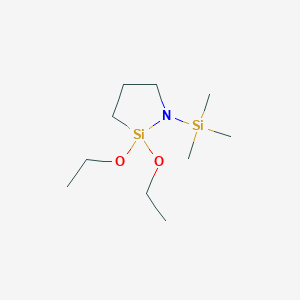
![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine](/img/structure/B1581704.png)
